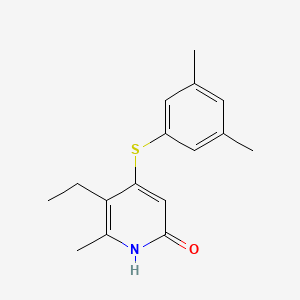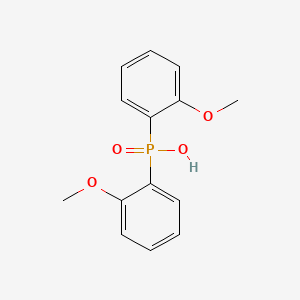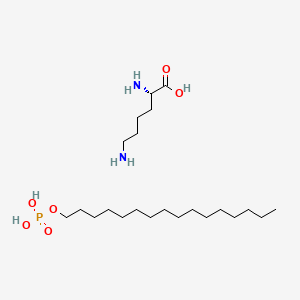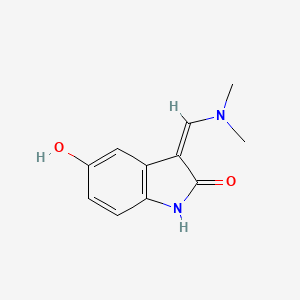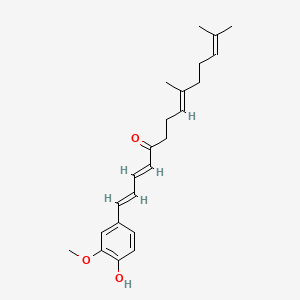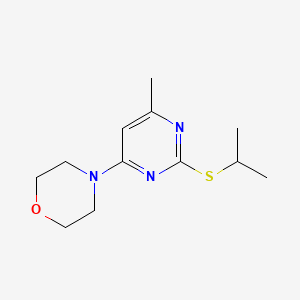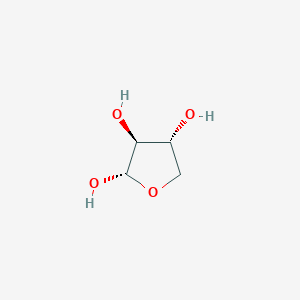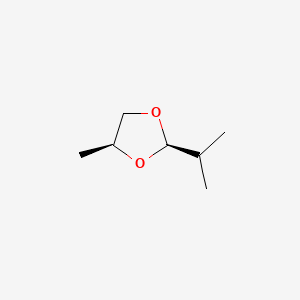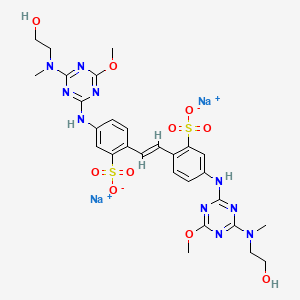
6-Methyl-3-cyclohexene-1-carboxaldehyde, trans-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methyl-3-cyclohexene-1-carboxaldehyde, trans- is an organic compound with the molecular formula C8H12O. It is a colorless liquid with a distinctive odor and is used in various chemical and industrial applications. This compound is known for its unique structure, which includes a cyclohexene ring with a methyl group and an aldehyde functional group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-3-cyclohexene-1-carboxaldehyde, trans- can be achieved through several methods. One common method involves the catalytic hydrogenation of 6-Methyl-3-cyclohexen-1-one. This reaction typically uses a palladium catalyst under mild conditions to reduce the ketone to the corresponding aldehyde.
Another synthetic route involves the oxidation of 6-Methyl-3-cyclohexene-1-methanol. This reaction can be carried out using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) to convert the alcohol to the aldehyde.
Industrial Production Methods
In industrial settings, 6-Methyl-3-cyclohexene-1-carboxaldehyde, trans- is often produced through large-scale catalytic hydrogenation processes. These processes utilize high-pressure hydrogen gas and a palladium or platinum catalyst to achieve efficient conversion of the starting materials to the desired aldehyde.
Análisis De Reacciones Químicas
Types of Reactions
6-Methyl-3-cyclohexene-1-carboxaldehyde, trans- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles such as amines, alcohols, and thiols
Major Products Formed
Oxidation: 6-Methyl-3-cyclohexene-1-carboxylic acid
Reduction: 6-Methyl-3-cyclohexene-1-methanol
Substitution: Various substituted cyclohexene derivatives
Aplicaciones Científicas De Investigación
6-Methyl-3-cyclohexene-1-carboxaldehyde, trans- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in studies related to enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.
Industry: The compound is used in the production of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 6-Methyl-3-cyclohexene-1-carboxaldehyde, trans- involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. This interaction can affect various biochemical pathways, including those involved in cellular signaling and metabolism.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Methyl-1-cyclohexene-1-carboxaldehyde
- 2,4,6-Trimethyl-3-cyclohexene-1-carboxaldehyde
- 3,5,6-Trimethyl-3-cyclohexene-1-carboxaldehyde
- 6-Methyl-3-cyclohexene-1,1-dimethanol
Uniqueness
6-Methyl-3-cyclohexene-1-carboxaldehyde, trans- is unique due to its specific structural configuration, which includes a trans- arrangement of the methyl and aldehyde groups on the cyclohexene ring. This configuration imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
36635-33-3 |
|---|---|
Fórmula molecular |
C8H12O |
Peso molecular |
124.18 g/mol |
Nombre IUPAC |
(1R,6R)-6-methylcyclohex-3-ene-1-carbaldehyde |
InChI |
InChI=1S/C8H12O/c1-7-4-2-3-5-8(7)6-9/h2-3,6-8H,4-5H2,1H3/t7-,8+/m1/s1 |
Clave InChI |
BOPCAWBPVSVBMM-SFYZADRCSA-N |
SMILES isomérico |
C[C@@H]1CC=CC[C@H]1C=O |
SMILES canónico |
CC1CC=CCC1C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


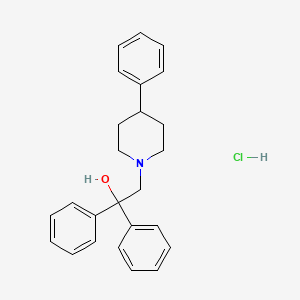
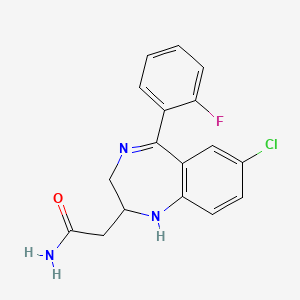
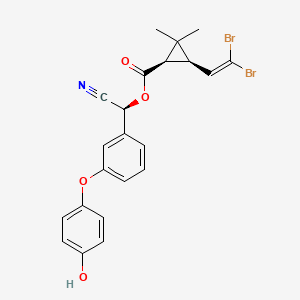
![(1R,3R,8R,12Z,17R,18R,19Z,21Z,25R,26S,27S)-5,13,17,26-tetramethylspiro[2,10,16,24,29-pentaoxapentacyclo[23.2.1.115,18.03,8.08,26]nonacosa-4,12,19,21-tetraene-27,2'-oxirane]-11,23-dione](/img/structure/B12732133.png)
